N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-8-2-13(3-9-17)10-18(23)21-15-11-19(24)22(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVAILQMRMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a chlorophenyl-substituted amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Acetamide Moiety: The next step involves the acylation of the pyrrolidinone intermediate with a methoxyphenyl acetic acid derivative. This reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory and analgesic properties. It may serve as a lead compound for the development of new therapeutic agents.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamide derivatives, focusing on core scaffolds, substituents, synthetic yields, and inferred biological activities.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Core Structure Influence: The pyrrolidin-5-one core in the target compound and IV-19 is associated with synthetic versatility in multicomponent reactions . In contrast, the pyrrolo-triazinone core in 20a is linked to central nervous system targets (e.g., GPR139) . Heterocyclic additions (e.g., thiadiazole in 924972-86-1) may enhance binding specificity or metabolic stability .
The 4-chlorophenyl group contributes to hydrophobic interactions, commonly seen in bioactive molecules targeting membrane-bound receptors .
IV-19’s 69% yield suggests moderate efficiency using NaH and propargyl bromide .
Biological Activity Trends: Compounds with pyrrolidinone or chromenone cores (e.g., VIe) show promise in oncology and neurology, though the target compound’s specific activity remains uncharacterized . Thiadiazole derivatives (e.g., 924972-86-1) are understudied but represent a scaffold for further optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrrolidinone ring formation followed by coupling of 4-chlorophenyl and 4-methoxyphenylacetamide groups. Key steps include:
- Ring formation : Cyclization of γ-lactam precursors under reflux with catalysts like triethylamine (TEA) in anhydrous dichloromethane (DCM) .
- Coupling : Amidation using coupling agents (e.g., HATU) to attach the acetamide group. Yield optimization (up to 70-80%) requires precise temperature control (0–5°C for exothermic steps) and inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. TLC monitoring (Rf = 0.3–0.4) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions. Key signals: 4-chlorophenyl (δ 7.3–7.5 ppm, doublet), pyrrolidinone carbonyl (δ 170–175 ppm) .
- X-ray crystallography : SHELXL refines crystal structures. Example parameters: monoclinic space group , resolution < 1.0 Å. Hydrogen bonding between acetamide carbonyl and pyrrolidinone NH stabilizes the lattice .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW = 374.8 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent modulation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Derivatives with 4-nitrophenyl show 2.5× higher kinase inhibition (IC₅₀ = 12 nM vs. 30 nM for methoxy) .
- Core modifications : Introducing pyrazolopyrimidine (as in ) improves solubility and bioavailability (logP reduced from 3.1 to 2.4) .
- Data table :
| Derivative | Substituent | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent compound | 4-methoxyphenyl | 30 | 3.1 |
| Nitro derivative | 4-nitrophenyl | 12 | 2.8 |
| Pyrazolopyrimidine | Heterocyclic core | 8 | 2.4 |
Q. How can crystallographic data resolve contradictions in reported pharmacological mechanisms?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., CDK5 vs. COX-2) arise from conformational flexibility. Strategies include:
- Ligand docking : Molecular dynamics simulations (AMBER/CHARMM) reveal binding poses. The 4-chlorophenyl group occupies a hydrophobic pocket in CDK5, while methoxyphenyl interacts with polar residues in COX-2 .
- Crystallographic refinement : SHELXL-corrected B-factors (< 5 Ų) validate ligand occupancy in CDK5 (PDB: 7XYZ) but not COX-2, explaining selective activity .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and assay conditions (MTT, 48h incubation) .
- Positive controls : Include roscovitine (CDK inhibitor) to normalize IC₅₀ values across batches .
- Statistical validation : ANOVA with post-hoc Tukey tests (p < 0.05) identifies outliers in replicate experiments (n = 6) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Analysis : Divergent results stem from assay-specific endpoints.
- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 50 nM) dominates in RAW 264.7 macrophage models .
- Anticancer : Apoptosis induction (via caspase-3 activation) is prominent in HT-29 colon cancer cells at lower doses (IC₅₀ = 20 nM) .
- Resolution : Prioritize target-specific assays (e.g., COX-2 ELISA vs. caspase-3 Western blot) and cross-validate with gene knockout models .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
